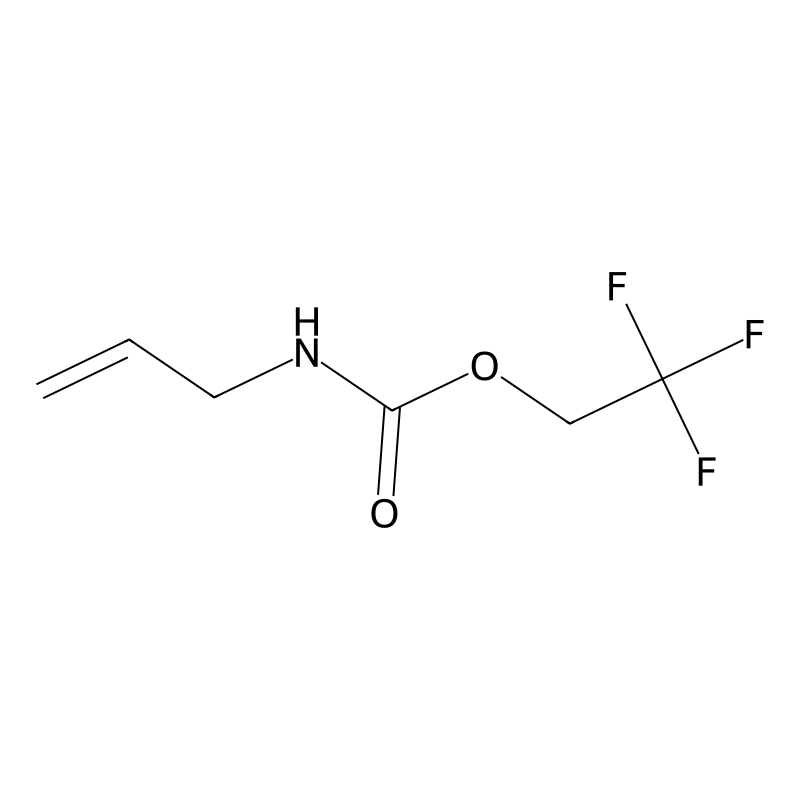2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is an organic compound characterized by its unique trifluoroethyl group and a prop-2-en-1-yl substituent on the nitrogen atom of the carbamate functional group. Its molecular formula is C6H10F3NO2, and it has a molecular weight of approximately 181.15 g/mol. The presence of trifluoromethyl groups imparts distinctive physical and chemical properties, including increased lipophilicity and potential biological activity, making it of interest in medicinal chemistry and agrochemicals .
- Hydrolysis: In the presence of water, the carbamate bond can be cleaved to yield the corresponding amine and carbonic acid.
- Transesterification: Reaction with alcohols can lead to the formation of different esters.
- Nucleophilic Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethyl group.
These reactions are important for understanding its reactivity and potential transformations in biological systems or synthetic applications .
Preliminary studies suggest that 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate may exhibit biological activities such as:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Inhibitory Effects on Enzymes: It may act as a reversible inhibitor for certain enzymes due to the presence of the carbamate moiety.
The synthesis of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate typically involves:
- Formation of Trifluoroethyl Carbamate: The reaction of 2,2,2-trifluoroethanol with isocyanates leads to the formation of trifluoroethyl carbamates.text
R-NCO + CF3CH2OH → R-NH(CF3CH2O) + CO2 - Alkylation: The introduction of the prop-2-en-1-yl group can be achieved through nucleophilic substitution or addition reactions involving appropriate alkylating agents.
- Purification: The final product is typically purified using techniques like recrystallization or chromatography to obtain high purity suitable for further applications .
Due to its unique structure, 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate has several potential applications:
- Medicinal Chemistry: It may serve as a lead compound in drug development due to its potential biological activities.
- Agricultural Chemicals: Its properties may be exploited in developing new pesticides or herbicides that require enhanced efficacy.
Research into its specific applications is ongoing, with a focus on optimizing its performance in these fields .
Interaction studies are crucial for understanding how 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate interacts with biological systems. Key areas include:
- Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
- Metabolism Studies: Understanding how it is metabolized in vivo will help predict its pharmacokinetics and potential toxicity.
Such studies are essential for evaluating its safety and efficacy in therapeutic contexts .
Several compounds share structural similarities with 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(propan-1-yl)carbamate | C6H10F3NO2 | Similar trifluoromethyl group; different alkyl chain |
| 2,2-Difluoroethyl N-(prop-2-en-1-yl)carbamate | C5H8F2NO2 | Contains two fluorine atoms; less lipophilic |
| 2-Methoxyethyl N-(prop-2-en-1-yl)carbamate | C7H13NO3 | No fluorine; more polar due to methoxy group |








